7-Chloro-5H-pyrrolo[3,2-d]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4ClN3 |
|---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
7-chloro-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H4ClN3/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H |
InChI Key |
FIDKMXLSJZACOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NC=C2N1)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 7 Chloro 5h Pyrrolo 3,2 D Pyrimidine Derivatives
Role of Halogenation Pattern (e.g., at C-7, C-4, C-2) in Modulating Biological Response
In the related pyrrolo[2,3-d]pyrimidine series, halogenation has been shown to be beneficial for cytotoxicity. mdpi.com For instance, studies on tricyclic pyrrolo[2,3-d]pyrimidines revealed that the presence of halogens like bromine or iodine at position C-3 of the pyrrole (B145914) ring was advantageous for cytotoxic activity. mdpi.com Similarly, compounds with a bromine substituent at the C-4 position of a phenyl ring attached to the core structure exhibited significant antitumor activity. mdpi.com
Specifically for the 7-Chloro-5H-pyrrolo[3,2-d]pyrimidine core, the chlorine at the C-7 position is a key feature. While direct SAR studies on varying this specific halogen are limited in the provided context, the impact of halogens at other positions on related scaffolds provides valuable insights. For example, in the pyrrolo[2,3-d]pyrimidine series, moving from a chlorine to a bromine or iodine substituent on an attached benzylamine group at the C-4 position was found to be highly dependent on the resulting antibacterial activity against Staphylococcus aureus. nih.gov This highlights that both the type of halogen and its location are crucial.
Furthermore, investigations into 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as antiviral agents against the Zika virus showed that combining chloro groups at different positions did not lead to a significant enhancement of activity, suggesting that specific, rather than multiple, halogenation patterns are key for desired biological effects. scienceopen.com
Influence of Substituents on the Pyrimidine (B1678525) Moiety on Pharmacological Activity
Substitutions on the pyrimidine portion of the this compound scaffold, primarily at the C-2 and C-4 positions, have a profound impact on pharmacological activity. These positions offer vectors for introducing diverse functional groups that can interact with target enzymes or receptors.
In a study of pyrrolo[3,2-d]pyrimidines as antitubulin antitumor agents, modifications at the C-2 and C-4 positions were explored. nih.gov The research gave insight into substituents that were crucial for or improved activity. For example, the presence of a methyl group at the C-2 position and specific amine substitutions at C-4 were evaluated for their contribution to the compounds' potency. nih.gov The data indicated that these substitutions were vital for achieving submicromolar potency against cellular proliferation. nih.gov
Work on the isomeric pyrrolo[2,3-d]pyrimidine scaffold further underscores the importance of pyrimidine substitutions. For kinase inhibition, this scaffold has been optimally substituted at various positions, including C-2 and C-4, to achieve desired activity and selectivity. researchgate.net For example, 2,4,7-trisubstituted pyrrolo[2,3-d]pyrimidines have been developed as potent kinase inhibitors. researchgate.net The introduction of different amine residues at the C-4 position, often displacing a chloro group, is a common and effective strategy for modulating the biological activity of these compounds. nih.gov
The table below summarizes the effect of substituents on the pyrimidine moiety of pyrrolopyrimidine derivatives based on reported findings.
| Scaffold | Position | Substituent | Target/Activity | Observation | Reference |
| Pyrrolo[3,2-d]pyrimidine | C-2 | -CH₃ | Antitubulin | Important for activity | nih.gov |
| Pyrrolo[3,2-d]pyrimidine | C-4 | -N(CH₃)(4-methoxyphenyl) | Antitubulin | Potent antiproliferative agent | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | C-4 | 4-benzylamine with Br/I | Antibacterial (S. aureus) | Bromo or iodo substitution is critical for potent activity. | nih.gov |
Impact of Pyrrole Ring Modifications (e.g., N-5 substitutions) on Biological Profile
In studies on the related pyrrolo[2,3-d]pyrimidine antifolates, the effect of alkyl modification at the C-5 position of the pyrrole ring was investigated. nih.gov It was found that a methyl group at this position could influence the conformation of side chains attached elsewhere on the scaffold, thereby restricting flexibility and contributing to the compound's potency as a dihydrofolate reductase (DHFR) inhibitor. nih.gov While this refers to a C-5 substitution on a different isomer, it illustrates the principle that modifications on the five-membered ring can have significant conformational effects that translate to biological activity. The N-5 position of the 5H-pyrrolo[3,2-d]pyrimidine core is analogous in its potential to direct substituent geometry and influence target interaction.
Positional Isomerism and Observed Bioactivity Differences within Pyrrolopyrimidines
The pyrrolopyrimidine core can exist in several isomeric forms, including pyrrolo[2,3-d]pyrimidine (7-deazapurine), pyrrolo[3,2-d]pyrimidine (9-deazapurine), and pyrrolo[3,4-d]pyrimidine. acs.orgnih.gov The arrangement of the nitrogen atoms and the fusion point of the two rings significantly alter the electronic properties and three-dimensional shape of the scaffold, leading to distinct biological activities.
A direct comparison has been made between pyrrolo[3,2-d]pyrimidine analogs and their pyrrolo[2,3-d]pyrimidine regioisomers as antitubulin agents. nih.gov The study found that the pyrrolo[3,2-d]pyrimidine derivatives were more potent than their corresponding pyrrolo[2,3-d]pyrimidine counterparts. nih.gov This demonstrates that even a subtle change in the placement of a nitrogen atom within the core structure can have a dramatic impact on pharmacological efficacy. This highlights the importance of the 9-deazapurine scaffold of this compound for specific target interactions.
The distinct biological profiles of these isomers underscore the importance of scaffold selection in drug design. While both isomers are privileged structures in medicinal chemistry, one may be significantly more suited for a particular target over the other. nih.govacs.org
Rational Design Principles for Activity and Selectivity Enhancement through Structural Elaboration
The rational design of potent and selective this compound derivatives relies on a systematic elaboration of the core structure based on established SAR principles. Key strategies include scaffold hopping, molecular hybridization, and structure-based design. researchgate.netmdpi.com
Targeted Substitutions: As established, specific substitutions at the C-2, C-4, and N-5 positions are critical. The design process often begins with a chloro-substituted scaffold, which serves as a versatile intermediate for introducing various amine, aryl, or alkyl groups, particularly at C-4, to explore interactions within a target's binding site. nih.govmdpi.com
Halogenation Strategy: The strategic placement of halogens can enhance binding affinity and modulate physicochemical properties. SAR suggests that a bromo or iodo substitution on peripheral aryl rings can be more effective than chloro or fluoro groups for certain targets, such as in antibacterial agents. nih.gov
Conformational Control: Modifications on the pyrrole ring, such as N-5 substitutions, can be used to control the conformation of flexible side chains, which can be a key factor in improving potency and selectivity. nih.gov
Scaffold Optimization: The choice of the core pyrrolopyrimidine isomer is a fundamental design principle. As seen with antitubulin agents, the pyrrolo[3,2-d]pyrimidine scaffold can offer superior potency compared to the pyrrolo[2,3-d]pyrimidine isomer for certain targets. nih.gov
Structure-Based Design: When the three-dimensional structure of the biological target is known, rational design can be significantly enhanced. By superimposing different kinase structures, for instance, specific structural differences can be exploited to design inhibitors with improved selectivity, as demonstrated in the development of Aurora kinase inhibitors from a pyrrolopyrimidine core. researchgate.net
By integrating these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop novel therapeutic agents with optimized activity and selectivity profiles.
Pharmacological Activities and Molecular Mechanisms of Action of 7 Chloro 5h Pyrrolo 3,2 D Pyrimidine Derivatives
Kinase Inhibition Spectrum and Specificity
Derivatives based on the pyrrolo[3,2-d]pyrimidine scaffold have demonstrated a broad spectrum of activity, inhibiting key enzymes from the major kinase families, including receptor tyrosine kinases, non-receptor tyrosine kinases, and serine/threonine kinases.
The pyrrolopyrimidine nucleus is a well-established pharmacophore for targeting receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2). rjpbr.comnih.gov
In the development of a novel HER2/EGFR dual inhibitor, a potent pyrrolo[3,2-d]pyrimidine compound was identified. nih.gov Through chemical modifications to enhance its pharmacokinetic profile, a tosylate salt derivative, compound 2cb , was developed. This compound exhibited potent and balanced inhibitory activity against both HER2 and EGFR kinases, with an IC₅₀ value of 11 nM for each. nih.gov The broader class of pyrrolo[2,3-d]pyrimidines has also been extensively explored, yielding compounds with significant inhibitory activity against VEGFR-2 and EGFR, further highlighting the potential of this scaffold in targeting key RTKs. rjpbr.comresearchgate.net
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 2cb | HER2 | 11 | nih.gov |
| 2cb | EGFR | 11 | nih.gov |
Beyond RTKs, pyrrolopyrimidine derivatives have shown potent activity against non-receptor tyrosine kinases, which are cytoplasmic or nuclear proteins critical for intracellular signaling pathways controlling cell growth, migration, and survival. Focal Adhesion Kinase (FAK) is a key mediator of cell adhesion and migration, and its overexpression is linked to cancer metastasis. nih.gov
A multi-target kinase inhibitor, compound 19 , which is a close analog of TAE226 and features a pyrrolopyrimidine core, demonstrated potent inhibition of FAK with an IC₅₀ value of 19.1 nM. mdpi.com Further research into this class has led to the development of 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives with excellent activity against FAK, underscoring the scaffold's utility for designing potent FAK inhibitors. nih.govmdpi.com Additionally, related pyrazolo-pyrimidine derivatives have been investigated for their binding affinity to Janus kinases (JAK1 and JAK2), suggesting the broader potential of pyrimidine-based scaffolds to target the JAK family. benthamdirect.com
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 19 | FAK | 19.1 | mdpi.com |
The therapeutic reach of pyrrolopyrimidine derivatives extends to the serine/threonine kinase family, which includes crucial cell cycle regulators like Cyclin-Dependent Kinases (CDKs) and Aurora kinases. nih.govmdpi.com The overexpression of Aurora A kinase is common in human cancers and contributes to the stabilization of oncogenic proteins like MYC. nih.gov
Through structure-based drug design, a series of pyrimidine-based derivatives were developed as Aurora A inhibitors. nih.gov The lead compound, 13 , potently inhibited Aurora A kinase with an IC₅₀ value of less than 200 nM. nih.gov In other studies, novel halogenated '(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' compounds were synthesized and evaluated for their ability to inhibit multiple kinases. One such derivative, compound 5k , showed inhibitory activity against CDK2. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 13 | Aurora-A | <200 | nih.gov |
| 5k | CDK2 | Data not specified | nih.gov |
The primary mechanism by which pyrrolo[3,2-d]pyrimidine derivatives inhibit kinases is through competitive binding at the ATP pocket in the kinase domain. rjpbr.com The scaffold acts as an adenine (B156593) isostere, forming key hydrogen bonds with the amino acid residues in the "hinge" region of the kinase, which is the anchor point for ATP. nih.govacs.org This mode of action classifies them as ATP-competitive inhibitors.
Most kinase inhibitors, including many pyrrolopyrimidine derivatives, are Type I inhibitors, binding to the active conformation of the kinase where the "DFG" motif in the activation loop is in the "in" position (DFG-in). However, some derivatives have been specifically designed to induce a conformational change, binding to the inactive state of the kinase. nih.gov For example, a novel pyrimidine (B1678525) derivative was designed to induce the DFG-out conformation of Aurora A kinase, making it a Type II inhibitor. This DFG-out binding mode involves the inhibitor occupying a hydrophobic pocket that is only accessible in the inactive state, often leading to higher selectivity. nih.govacs.org Molecular docking and dynamics simulations have been instrumental in studying these binding modes, confirming that interactions with the hinge region are the primary source of inhibitory capacity for this class of compounds. nih.govdocumentsdelivered.com
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (in vitro)
The kinase inhibitory activity of 7-Chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives translates into significant antiproliferative and cytotoxic effects across a wide range of human cancer cell lines.
In vitro evaluations have confirmed the potent antiproliferative activity of halogenated pyrrolo[3,2-d]pyrimidines. The compound 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (referred to as compound 1 in some studies) exhibited cytostatic activity in the low micromolar range against several cancer cell lines. nih.gov The introduction of an iodine atom at the C7 position significantly enhanced this potency, reducing the IC₅₀ values to the sub-micromolar level. nih.gov
Further studies involving N-substitution at the N5 position of the pyrrole (B145914) ring aimed to modulate the biological activity. These N-substituted derivatives showed potent, broad-spectrum antiproliferative activity, with IC₅₀ values ranging from the low nanomolar to the low micromolar range across various cancer cell lines, including pancreatic (MIA Pa-Ca-2), leukemia (L1210, CCRF-CEM), cervical (HeLa), and breast (MDA-MB-231) cancer cells. nih.govnih.gov
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | L1210 | Mouse Lymphocytic Leukemia | 6.0 | nih.gov |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | 4.0 | nih.gov |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | HeLa | Human Cervical Adenocarcinoma | 5.0 | nih.gov |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | MDA-MB-231 | Human Breast Adenocarcinoma | 6.0 | nih.gov |
| 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | L1210 | Mouse Lymphocytic Leukemia | 0.3 | nih.gov |
| 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | 0.4 | nih.gov |
| 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | HeLa | Human Cervical Adenocarcinoma | 0.4 | nih.gov |
| 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | MDA-MB-231 | Human Breast Adenocarcinoma | 0.3 | nih.gov |
| 7-Chloro-5-(toluenesulfonyl)-5H-pyrrolo[3,2-d]pyrimidine | MIA Pa-Ca-2 | Human Pancreatic Cancer | 0.014 | nih.gov |
Analysis of Cell Cycle Perturbations (e.g., G2/M Arrest)
A key mechanism through which pyrrolo[3,2-d]pyrimidine derivatives exert their antiproliferative effects is the disruption of the normal cell cycle progression in cancer cells. Research has specifically highlighted the induction of cell cycle arrest at the G2/M checkpoint.
Halogenated 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives have been shown to be potent inducers of G2/M arrest in MDA-MB-231 triple-negative breast cancer cells. nih.gov Studies comparing a 2,4-dichloro derivative with a 2,4-dichloro-7-iodo derivative revealed that both compounds trigger an accumulation of cells in the G2/M phase, albeit to different extents. nih.gov The 2,4-dichloro compound, in particular, caused a significant accumulation of cells at this stage. nih.gov This ability to halt cell division at a critical checkpoint underscores a primary mechanism of their cytotoxic action against cancer cells.
While some derivatives of the isomeric pyrrolo[2,3-d]pyrimidine scaffold have been reported to induce arrest at the G0/G1 phase, the evidence for the pyrrolo[3,2-d]pyrimidine core points more specifically to the G2/M phase as the principal point of cell cycle interruption. nih.govajol.infonih.gov
Induction of Apoptosis and Related Cellular Events
Beyond halting cell proliferation, certain this compound derivatives are capable of inducing programmed cell death, or apoptosis. This activity is often linked to specific structural modifications on the pyrrolopyrimidine core.
For instance, the introduction of an iodine atom at the C7 position of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine not only enhances its antiproliferative potency but also robustly induces apoptosis in MDA-MB-231 cells, a characteristic that is less evident with the non-iodinated parent compound. nih.gov This suggests that halogenation at the C7 position can switch the cellular outcome from primarily cytostatic (cell cycle arrest) to cytotoxic (apoptosis).
Mechanistic studies on the broader class of pyrrolopyrimidines have shown that apoptosis can be triggered through the intrinsic, or mitochondrial, pathway. dntb.gov.ua This is often characterized by the upregulation of pro-apoptotic proteins, such as Bax, and the activation of key executioner enzymes like caspase-3. nih.gov The induction of apoptosis is a critical attribute for anticancer agents, as it leads to the safe and effective elimination of malignant cells.
Antimicrobial Activity Studies (in vitro)
The structural resemblance of pyrrolo[3,2-d]pyrimidines to purines, which are essential for microbial DNA synthesis, has made them attractive candidates for the development of novel antimicrobial agents.
Antibacterial Efficacy against Pathogenic Strains
A series of pyrrolo[3,2-d]pyrimidine derivatives were evaluated for their antibacterial activity against several pathogenic strains, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella. auctoresonline.org These studies confirmed that some of the synthesized compounds exhibited notable antibacterial effects against the tested bacteria. auctoresonline.org
While much of the detailed research has focused on the isomeric pyrrolo[2,3-d]pyrimidine scaffold, the findings provide a strong rationale for the antibacterial potential of the pyrrolo[3,2-d]pyrimidine core. For example, derivatives of the pyrrolo[2,3-d]pyrimidine class have shown potent activity against S. aureus and have been investigated for their ability to inhibit biofilm formation in E. coli O157:H7. researchgate.netnih.govnih.gov Specifically, compounds like 2-amino-4-chloropyrrolo[2,3-d]pyrimidine and 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine demonstrated significant inhibitory effects on biofilm formation without affecting bacterial growth, suggesting a targeted mechanism that could reduce the development of resistance. nih.gov
| Compound Class | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| Pyrrolo[3,2-d]pyrimidine derivatives | Staphylococcus aureus | Antibacterial activity exhibited | auctoresonline.org |
| Pyrrolo[3,2-d]pyrimidine derivatives | Pseudomonas aeruginosa | Antibacterial activity exhibited | auctoresonline.org |
| Pyrrolo[3,2-d]pyrimidine derivatives | Escherichia coli | Antibacterial activity exhibited | auctoresonline.org |
| Pyrrolo[3,2-d]pyrimidine derivatives | Salmonella sp. | Antibacterial activity exhibited | auctoresonline.org |
| Pyrrolo[2,3-d]pyrimidine derivatives | S. aureus | MIC of 0.31 mg/mL | researchgate.netnih.gov |
| 2-amino-4-chloropyrrolo[2,3-d]pyrimidine | E. coli O157:H7 | Significant biofilm inhibition | nih.gov |
Antifungal Efficacy
The investigation into the antimicrobial properties of pyrrolopyrimidines extends to their potential as antifungal agents. Studies on the related pyrrolo[2,3-d]pyrimidine scaffold have shown excellent activity against the pathogenic yeast Candida albicans. researchgate.netnih.gov Certain derivatives displayed better antifungal activity than the standard drug fluconazole, with Minimum Inhibitory Concentration (MIC) values as low as 0.31-0.62 mg/mL. researchgate.netnih.gov Recent research has also highlighted the ability of pyrrolo[2,3-d]pyrimidine derivatives to inhibit the formation of C. albicans biofilms, a key virulence factor that contributes to drug resistance. acs.org
| Compound Class | Fungal Strain | Observed Activity | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine derivatives | Candida albicans | Excellent activity (MIC 0.31-0.62 mg/mL) | researchgate.netnih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives | C. albicans | Inhibition of biofilm formation | acs.org |
Other Investigated Biological Activities
The therapeutic potential of this compound derivatives is not limited to anticancer and antimicrobial applications. Researchers have explored their utility in several other biological contexts.
Antioxidant Activity : Pyrrolopyrimidine derivatives have been evaluated for their antioxidant properties. nih.govmdpi.com Studies utilizing assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method have demonstrated that certain compounds within this class can effectively scavenge free radicals, indicating potential applications in conditions associated with oxidative stress. nih.gov
Neuropeptide Y5 Receptor Antagonism : A series of pyrrolo[3,2-d]pyrimidine derivatives were prepared and evaluated for their ability to bind to and antagonize the Neuropeptide Y (NPY) Y5 receptor. nih.govacs.org Since the NPY system is involved in regulating food intake, Y5 receptor antagonists were investigated as potential therapeutic agents for obesity. nih.govacs.org
Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibition : Pyrrolo[3,2-d]pyrimidines, also referred to as 9-deazaguanines, have been identified as a potent new class of human Purine Nucleoside Phosphorylase (PNP) inhibitors. nih.govacs.orgnih.gov PNP is a key enzyme in the purine salvage pathway, and its inhibition is a therapeutic strategy for T-cell mediated autoimmune diseases. One derivative, 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one (CI-972), was found to be a competitive and reversible inhibitor of PNP with a Ki of 0.83 μM and showed selective cytotoxicity to T-cell lymphoblasts. nih.govnih.gov
Thymidylate Synthase (TS) Inhibition : While extensive research has been conducted on the isomeric pyrrolo[2,3-d]pyrimidine derivatives as Thymidylate Synthase (TS) inhibitors, this target remains an area of interest for the broader pyrrolopyrimidine class. nih.gov For example, a series of pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized, with some showing remarkable inhibitory activity against TS, an essential enzyme for DNA synthesis. nih.gov
Investigation of Underlying Molecular Mechanisms (beyond direct enzyme inhibition)
The biological effects of this compound derivatives are rooted in their interactions with various cellular components and pathways. Beyond direct competitive enzyme inhibition, research has uncovered more complex molecular mechanisms.
In the context of cancer, novel pyrrolo[3,2-d]pyrimidine inhibitors have been found to be multi-targeted, affecting both mitochondrial and cytosolic one-carbon metabolism. nih.gov One lead compound was shown to inhibit serine hydroxymethyltransferase 2 (SHMT2) and enzymes involved in de novo purine biosynthesis. nih.gov The downstream consequences of this inhibition included the suppression of mTOR signaling and the depletion of glutathione, which led to an increase in damaging reactive oxygen species (ROS), ultimately contributing to the antitumor effect. nih.gov
Molecular docking and simulation studies have provided further insights into how these molecules interact with their targets. For the related pyrrolo[2,3-d]pyrimidine inhibitors of p21-activated kinase 4 (PAK4), a key protein in cell growth and apoptosis prevention, studies revealed strong interactions with the kinase's hinge region and surrounding charged residues. nih.gov Such detailed molecular-level understanding is crucial for the rational design and optimization of more potent and selective inhibitors.
Furthermore, the antibacterial mechanism of some pyrrolopyrimidines has been linked to the downregulation of specific genes. In EHEC, active compounds were found to downregulate the expression of key curli genes (csgA and csgB), which are essential for bacterial adhesion and biofilm formation. nih.gov This demonstrates a mechanism that goes beyond simple metabolic disruption to the modulation of genetic virulence factors.
Modulation of Cellular Signaling Pathways (e.g., JAK-STAT, PI3K/AKT)
Derivatives of the pyrrolopyrimidine scaffold have been identified as significant modulators of key cellular signaling pathways implicated in cell growth, proliferation, and survival. Notably, research has focused on their inhibitory effects on the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathways.
Research into the isomeric 7H-pyrrolo[2,3-d]pyrimidine scaffold has led to the development of selective inhibitors of Janus Kinase 3 (JAK3), a critical enzyme in cytokine signaling within immune cells. nih.gov A recently synthesized derivative, compound 9a, demonstrated potent and highly selective inhibition of JAK3 with an IC50 of 0.29 nM. nih.gov This compound exhibited over 3300-fold selectivity for JAK3 compared to other JAK family members. nih.gov By inhibiting JAK3, these compounds can block the downstream phosphorylation and activation of STAT proteins, thereby interrupting the signaling cascade that contributes to inflammatory responses. nih.gov
In the context of the PI3K/AKT pathway, which is frequently dysregulated in cancer, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been developed as potent inhibitors of Protein Kinase B (PKB/Akt). nih.govacs.org One such derivative, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (CCT128930), was identified as a potent, ATP-competitive inhibitor of PKBβ. nih.gov This compound demonstrated inhibition of biomarkers within the PI3K-PKB-mTOR pathway in cellular assays. nih.govacs.org Further optimization of this series led to the identification of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB. nih.gov These compounds effectively modulate signaling through the PI3K/AKT pathway, leading to the inhibition of tumor cell growth. nih.gov
Table 1: Modulation of Cellular Signaling Pathways by Pyrrolopyrimidine Derivatives
| Derivative Scaffold | Target | Pathway | Key Findings |
| 7H-pyrrolo[2,3-d]pyrimidine | JAK3 | JAK-STAT | Compound 9a is a highly selective JAK3 inhibitor (IC50 = 0.29 nM) with >3300-fold selectivity over other JAKs. nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidine | PKB/Akt | PI3K/AKT | 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine is a potent ATP-competitive inhibitor of PKBβ. nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidine | PKB/Akt | PI3K/AKT | 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides are potent and orally bioavailable PKB inhibitors. nih.gov |
Interaction with Specific Biological Targets (e.g., MRP1, DHFR, STAT6)
The therapeutic potential of this compound derivatives is further underscored by their interaction with specific biological targets that are crucial in disease pathogenesis. These targets include the Multidrug Resistance-Associated Protein 1 (MRP1), Dihydrofolate Reductase (DHFR), and Signal Transducer and Activator of Transcription 6 (STAT6).
A significant finding in this area is the identification of pyrrolo[3,2-d]pyrimidine derivatives as novel and potent inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). nih.gov MRP1 is a transport protein that contributes to multidrug resistance in cancer by effluxing chemotherapeutic agents from cancer cells. A study investigating five series of substituted pyrrolo[3,2-d]pyrimidines found that compounds with piperazine (B1678402) residues at position 4, particularly those with large phenylalkyl side chains, were beneficial for MRP1 inhibition. nih.gov Variations at positions 5 and 6 also yielded compounds with IC50 values in the high nanomolar range. nih.gov Importantly, these compounds displayed low affinity for P-glycoprotein (P-gp, ABCB1), another key drug efflux pump, indicating their selectivity for MRP1. nih.gov
While direct evidence for this compound derivatives as Dihydrofolate Reductase (DHFR) inhibitors is limited, the broader class of pyrrolopyrimidines has been explored for this activity. DHFR is a critical enzyme in folate metabolism and a well-established target for anticancer drugs. For instance, classical and nonclassical 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been synthesized and evaluated as DHFR inhibitors. The classical analogue, N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid, was found to be an excellent inhibitor of human DHFR with an IC50 of 66 nM.
In the realm of STAT protein inhibition, derivatives of the isomeric 7H-pyrrolo[2,3-d]pyrimidine scaffold have been identified as potent and orally active inhibitors of STAT6. researchgate.netnih.gov STAT6 is a key transcription factor in the interleukin-4 (IL-4) signaling pathway, which plays a crucial role in allergic and inflammatory responses. researchgate.netnih.gov Optimization of a series of these derivatives led to the identification of 2-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamide (AS1810722) as a potent STAT6 inhibitor. researchgate.netnih.gov This compound was shown to inhibit in vitro Th2 cell differentiation, a key process in allergic inflammation, without affecting Th1 cell differentiation. researchgate.netnih.gov
Table 2: Interaction of Pyrrolopyrimidine Derivatives with Specific Biological Targets
| Derivative Scaffold | Target | Key Findings |
| pyrrolo[3,2-d]pyrimidine | MRP1 | Piperazine-substituted derivatives show potent and selective inhibition of MRP1 with IC50 values in the high nanomolar range. nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidine | DHFR | A classical analogue with a 5-ethyl substitution is an excellent inhibitor of human DHFR (IC50 = 66 nM). |
| 7H-pyrrolo[2,3-d]pyrimidine | STAT6 | AS1810722 is a potent and orally active STAT6 inhibitor that inhibits Th2 cell differentiation. researchgate.netnih.gov |
Computational and in Silico Methodologies Applied to 7 Chloro 5h Pyrrolo 3,2 D Pyrimidine Derivatives
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-Chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives, docking simulations are crucial for understanding how these compounds interact with their biological targets at a molecular level.
Molecular docking simulations have been extensively used to predict the binding affinities and binding poses of pyrrolo[3,2-d]pyrimidine derivatives against various protein targets. For instance, a study on pyrrolo[3,2-d]pyrimidine derivatives as kinase insert domain receptor (KDR) inhibitors utilized molecular docking to determine the probable binding conformations of these compounds in the active site of KDR. mdpi.com The bioactive conformation of a potent derivative was explored by docking it into the active site of KDR in its inactive DFG-out conformation. nih.gov This approach helps in understanding how the ligand fits into the binding pocket and its primary interactions with the receptor.
In another study, molecular docking was employed to investigate the binding of pyrrolo[3,2-d]pyrimidine derivatives to the Toll-like receptor 7 (TLR7). The simulations revealed that a specific derivative successfully positioned itself in the pocket of the TLR7 guanosine (B1672433) loading site with a binding energy of -4.45 kcal/mol, suggesting a favorable binding interaction. rsc.org Similarly, docking studies of fused 1H-pyrroles and pyrrolo[3,2-d]pyrimidines against EGFR and CDK2 cyclin A1 have been performed to augment their observed antiproliferative activities. tandfonline.com
These simulations provide a rational basis for the observed biological activities and guide the design of new derivatives with improved potency. The predicted binding affinities, often expressed as a docking score or binding energy, are a key factor in prioritizing compounds for synthesis and further biological evaluation.
A critical outcome of molecular docking is the identification of key amino acid residues within the target's binding site that are essential for stabilizing the ligand. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For example, in the study of pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors, the docking simulations elucidated the specific amino acid residues that form crucial interactions with the ligands. nih.gov Understanding these interactions is vital for structure-activity relationship (SAR) studies, as it explains why certain chemical modifications on the pyrrolo[3,2-d]pyrimidine scaffold lead to enhanced or diminished biological activity.
Similarly, molecular docking studies on other pyrrolopyrimidine derivatives have identified key hydrogen bonding interactions with target kinases. sbmu.ac.ir The insights gained from identifying these key residues are invaluable for the rational design of more potent and selective inhibitors. By modifying the ligand to optimize its interactions with these specific residues, medicinal chemists can enhance the binding affinity and, consequently, the therapeutic efficacy of the compounds.
Molecular Dynamics Simulations for Conformational Analysis and System Stability
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of the conformational changes and stability of the complex over time. MD simulations have been applied to pyrrolo[3,2-d]pyrimidine derivatives to explore the dynamic behavior of the ligand-receptor complex.
In the development of dual inhibitors for human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR), MD simulations were utilized to understand the binding modes of pyrrolo[3,2-d]pyrimidine derivatives. acs.org These simulations can reveal subtle conformational adjustments in both the ligand and the protein that are crucial for binding and activity. They also help to assess the stability of the interactions predicted by molecular docking, providing a more realistic representation of the physiological environment.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Insights
Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and molecular properties of compounds. These methods are used to calculate parameters like molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are important for understanding the chemical behavior of the this compound scaffold.
In a study focused on developing pyrrolo[3,2-d]pyrimidine-based EGFR T790M/L858R mutant inhibitors, DFT at the B3LYP/6-31g(d,p) level was employed to calculate quantum parameters, including Molecular Electrostatic Potential (MEP) analysis, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These calculations offer insights into the regions of the molecule that are susceptible to electrophilic or nucleophilic attack and help in understanding the non-covalent interactions with the target protein. Such insights are valuable for designing derivatives with improved reactivity and selectivity.
In Silico Assessment of Pharmacokinetic Relevant Parameters (e.g., Absorption, Distribution, Metabolism, Excretion, and Toxicity predictions)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in modern drug discovery, allowing for the early assessment of the drug-like properties of a compound. Various computational models are used to predict these pharmacokinetic parameters for this compound derivatives, helping to identify potential liabilities before significant resources are invested in their development.
Studies on pyrrolo[3,2-d]pyrimidine-based EGFR inhibitors have included the in silico evaluation of ADMET properties. researchgate.net These assessments can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential for toxicity. For instance, the QikProp module of the Schrodinger suite has been used for the in silico ADMET evaluation of related pyrimidine (B1678525) derivatives. benthamdirect.com Such predictions are crucial for optimizing the pharmacokinetic profile of lead compounds and increasing the likelihood of their success in clinical trials. The results from these in silico tools guide the selection and modification of derivatives to achieve a desirable balance of potency and drug-like properties. sifisheriessciences.com
Research Applications and Future Prospects for 7 Chloro 5h Pyrrolo 3,2 D Pyrimidine in Chemical Biology
Strategic Utility as a Versatile Chemical Intermediate in Drug Discovery
7-Chloro-5H-pyrrolo[3,2-d]pyrimidine and its isomers, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, are crucial intermediates in the synthesis of complex therapeutic agents. chemicalbook.comgoogle.com The reactivity of the chlorine atom at the C7 position (or the equivalent C4 position in the isomeric scaffold) allows for facile nucleophilic substitution, providing a key handle for introducing a wide range of functional groups and building molecular diversity. nih.govnih.gov
This strategic utility is exemplified in the synthesis of various kinase inhibitors. For instance, the synthesis of novel antitubulin antitumor agents involves the chlorination of a 2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one precursor using phosphorus oxychloride to yield 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine. nih.gov This chlorinated intermediate is then subjected to nucleophilic displacement reactions with appropriately substituted anilines to generate the final target compounds. nih.gov Similarly, the isomeric 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a key starting material for creating potent inhibitors of targets like 3-Phosphoinositide-Dependent Kinase 1 (PDK1) and Colony-Stimulating Factor 1 Receptor (CSF1R). chemicalbook.commdpi.com The synthesis of CSF1R inhibitors, for example, begins with the amination of a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. mdpi.com The process for creating various pyrrolo[2,3-d]pyrimidine-based kinase inhibitors often starts with treating 6-chloro-7-deazapurine (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) with various amines or other nucleophiles. nih.gov
Recent advancements have focused on optimizing the synthesis of these chlorinated intermediates to improve efficiency and yield. An enhanced method for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, starting from 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine, has been reported to achieve a 91% yield, making this crucial building block more accessible for research and development. chemicalbook.com
Scaffold for the Rational Design of Novel Therapeutic Agents
The pyrrolo[3,2-d]pyrimidine nucleus is a highly effective scaffold for the rational design of new therapeutic agents, particularly in oncology. nih.govresearchgate.netsemanticscholar.org Its purine-like structure enables it to mimic endogenous ligands and interact with the ATP-binding sites of numerous protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. nih.govnih.gov
Derivatives of this scaffold have been developed as potent inhibitors of a wide range of kinases, demonstrating broad therapeutic potential. Halogenated pyrrolo[3,2-d]pyrimidine analogues have shown significant antiproliferative activity against various cancer cell lines, with IC50 values in the micromolar to nanomolar range. nih.gov The versatility of the scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.
For example, a series of pyrrolo[3,2-d]pyrimidine derivatives were designed as type II inhibitors of Kinase Insert Domain Receptor (KDR), also known as VEGFR-2, a key mediator of angiogenesis. semanticscholar.org X-ray crystallography confirmed that these compounds induce an inactive "DFG-out" conformation of the kinase, occupying a hydrophobic pocket adjacent to the ATP-binding site. semanticscholar.org This demonstrates the scaffold's suitability for designing allosteric or non-ATP competitive inhibitors. Furthermore, derivatives of the isomeric pyrrolo[2,3-d]pyrimidine have been identified as potent inhibitors against a spectrum of kinases including Epidermal Growth Factor Receptor (EGFR), HER2, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). nih.govdntb.gov.ua
The following table summarizes the activity of selected pyrrolo[3,2-d]pyrimidine and related pyrrolopyrimidine derivatives against various cancer cell lines and protein kinases.
| Compound Type | Target(s) | Activity | Cell Line(s) | Source(s) |
| Halogenated pyrrolo[3,2-d]pyrimidines | DNA Damage | IC50: 0.014 – 14.5 µM | Various Cancer Lines | nih.gov |
| Substituted pyrrolo[3,2-d]pyrimidines | Microtubules | Submicromolar Potency | MDA-MB-435 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative (5k) | EGFR, Her2, VEGFR2, CDK2 | IC50: 40 - 204 nM | HepG2 and others | nih.gov |
| Pyrrolo[3,2-d]pyrimidine antifolate (AGF347) | SHMT1, SHMT2 | Antitumor Efficacy | Pancreatic Cancer | researchgate.netnih.gov |
| Pyrrolo[3,2-d]pyrimidine derivatives | KDR (VEGFR-2) | Potent Inhibition | Biochemical/Cellular Assays | semanticscholar.org |
Development of Agents to Address Drug Resistance Mechanisms
The development of drug resistance is a major obstacle in cancer therapy. The pyrrolopyrimidine scaffold offers a promising platform for designing agents that can overcome these resistance mechanisms. One of the key mechanisms of multidrug resistance (MDR) is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic drugs out of cancer cells.
Research on the related pyrazolo[3,4-d]pyrimidine scaffold has shown that certain tyrosine kinase inhibitors (TKIs) can directly interact with and inhibit the ATPase activity of P-gp. mdpi.com This inhibition restores the sensitivity of MDR cancer cells to conventional chemotherapeutics like doxorubicin (B1662922) and paclitaxel. mdpi.com These findings suggest that pyrrolo[3,2-d]pyrimidine-based compounds could be similarly designed to modulate P-gp function. By combining kinase inhibition with P-gp modulation in a single molecule, it may be possible to develop dual-action agents that both target oncogenic signaling pathways and counteract resistance.
Furthermore, certain pyrrolopyrimidine-based drugs are designed to overcome resistance to earlier-generation TKIs. For example, afatinib, a potent kinase inhibitor, is effective against EGFR mutations that confer resistance to gefitinib (B1684475) and erlotinib. nih.gov This highlights the adaptability of the scaffold in developing next-generation inhibitors that can address acquired resistance mutations in kinase domains. The ability to modify the scaffold to target specific resistant forms of kinases is a key strategy in modern drug design. nih.gov
Exploration of New Biological Targets and Polypharmacology
While kinases remain a primary focus, the versatility of the this compound scaffold allows for the exploration of novel biological targets beyond the kinome. A significant recent development is the targeting of folate-dependent one-carbon (C1) metabolism, a critical pathway for nucleotide and amino acid biosynthesis that is upregulated in many cancers. nih.gov
Novel pyrrolo[3,2-d]pyrimidine compounds have been designed as antifolates that inhibit both mitochondrial (serine hydroxymethyltransferase 2, SHMT2) and cytosolic (SHMT1) enzymes of C1 metabolism. researchgate.netnih.gov This dual-targeting approach disrupts essential biosynthetic pathways required for rapid cell proliferation, representing a departure from traditional kinase-focused strategies.
The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is an increasingly important strategy in drug discovery. This approach can lead to enhanced efficacy and may help to circumvent drug resistance. The pyrrolopyrimidine scaffold is well-suited for developing multi-targeted kinase inhibitors. For instance, a single halogenated pyrrolo[2,3-d]pyrimidine derivative, compound 5k, demonstrated potent inhibitory activity against EGFR, Her2, VEGFR2, and CDK2 simultaneously. nih.govdntb.gov.ua This broad-spectrum kinase inhibition profile highlights the potential of these compounds to disrupt multiple oncogenic signaling pathways at once, a desirable attribute for complex diseases like cancer. nih.gov
Integration of Advanced Design Principles (e.g., Structure-Based Drug Design, Molecular Hybridization)
The development of potent and selective agents based on the this compound scaffold is greatly enhanced by the integration of advanced design principles. Structure-based drug design, which utilizes high-resolution structural information of the target protein, is a cornerstone of this approach.
Molecular docking and molecular dynamics simulations are routinely used to predict and analyze the binding modes of pyrrolopyrimidine derivatives within the active sites of their target kinases, such as p21-activated kinase 4 (PAK4). nih.gov These computational methods help rationalize structure-activity relationships (SAR) and guide the design of new analogues with improved affinity and selectivity. For example, docking studies of pyrrolo[3,2-d]pyrimidine derivatives into the inactive "DFG-out" conformation of KDR were instrumental in developing non-ATP competitive inhibitors. semanticscholar.org Furthermore, X-ray crystallography has provided definitive structural evidence of how these scaffolds bind to their targets, confirming predicted binding modes and revealing key interactions that can be exploited for further optimization. semanticscholar.org
Molecular hybridization is another powerful strategy that involves combining the pharmacophoric elements of two or more known bioactive molecules into a single new compound. This approach was successfully applied to design novel CSF1R inhibitors by merging fragments of the marketed drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com This rational combination of structural motifs led to the discovery of a lead compound with low-nanomolar enzymatic and cellular efficacy. mdpi.com These advanced design strategies accelerate the discovery and optimization of novel therapeutic candidates derived from the versatile pyrrolo[3,2-d]pyrimidine scaffold.
Q & A
Q. What are the common synthetic routes for 7-Chloro-5H-pyrrolo[3,2-d]pyrimidine?
The synthesis typically involves multi-step reactions, including cyclization and halogenation. For example:
- Cyclization : Starting from intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate, formamidine addition forms pyrimidin-4-ol derivatives. Subsequent cyclization yields the pyrrolo-pyrimidine core .
- Chlorination : Chlorine introduction at the 7-position is achieved using reagents like POCl₃ or PCl₅ under reflux conditions. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid over-chlorination .
- Purification : Crystallization from ethanol-DMF or methanol improves purity .
Q. What spectroscopic methods validate the structure of this compound derivatives?
- ¹H/¹³C NMR : Chemical shifts for the pyrrole and pyrimidine protons (δ 6.5–8.5 ppm) and carbons (δ 90–160 ppm) confirm the fused-ring system .
- IR Spectroscopy : Absorbances near 2200 cm⁻¹ (C≡N) or 1650 cm⁻¹ (C=O) identify functional groups in derivatives .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 181.62 for C₈H₇ClN₃) and fragmentation patterns verify molecular weight and substituent placement .
Q. How does the chlorine substituent influence the compound’s reactivity?
The chlorine atom at the 7-position:
- Enhances Electrophilicity : Facilitates nucleophilic substitution (e.g., with amines or alkoxides) at adjacent positions .
- Stabilizes Ring Electronics : Withdraws electron density, increasing stability toward oxidation and enabling regioselective functionalization .
Advanced Research Questions
Q. How can researchers optimize synthetic yields in multi-step reactions?
Q. How to resolve contradictions in kinase inhibition data for this compound?
Contradictions may arise from assay conditions or impurity interference. Mitigation strategies include:
- Assay Standardization : Use consistent ATP concentrations (e.g., 10 µM) and enzyme sources (recombinant vs. cell lysates) .
- Purity Validation : Confirm compound integrity via HPLC (>95% purity) and LC-MS to exclude degradation products .
- Selectivity Profiling : Screen against kinase panels (e.g., EGFR, VEGFR2) to identify off-target effects .
Q. What computational tools aid in designing novel derivatives with enhanced bioactivity?
- Molecular Docking : Predict binding modes to kinase active sites (e.g., VEGFR2’s ATP-binding pocket) using AutoDock or Schrödinger .
- Retrosynthesis AI : Tools like Pistachio or Reaxys propose feasible synthetic routes for new substituents (e.g., bromo or iodo groups at position 6) .
- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with IC₅₀ data to prioritize candidates .
Q. How to assess the anti-cancer potential of this compound derivatives?
- In Vitro Assays :
- Mechanistic Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
